
Zafirlukast m-Tolyl Isomer-d7
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Zafirlukast m-Tolyl Isomer-d7 is a labeled analogue of Zafirlukast m-Tolyl Isomer, which is a positional isomer and impurity of the cysteinyl leukotriene type 1 receptor antagonist, Zafirlukast . This compound is used primarily in scientific research and analytical applications.
Preparation Methods
The synthesis of Zafirlukast m-Tolyl Isomer-d7 involves the incorporation of deuterium atoms into the m-tolyl isomer of Zafirlukast. The synthetic route typically includes the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-methylphenyl-d7 and other reagents.
Reaction Conditions: The reaction conditions involve the use of specific catalysts and solvents to facilitate the incorporation of deuterium atoms.
Industrial Production: Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Zafirlukast m-Tolyl Isomer-d7 undergoes various chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions in the presence of oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents.
Substitution: Substitution reactions involve the replacement of specific functional groups with other groups.
Common Reagents and Conditions: Common reagents include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and catalysts for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Zafirlukast m-Tolyl Isomer-d7 has several scientific research applications, including:
Analytical Chemistry: It is used as a reference standard in analytical chemistry for method development and validation.
Pharmaceutical Research: This compound is used in pharmaceutical research to study the metabolism and pharmacokinetics of Zafirlukast and its analogues.
Biological Studies: It is used in biological studies to investigate the effects of deuterium incorporation on the biological activity of Zafirlukast.
Industrial Applications: In the industry, it is used for quality control and assurance in the production of Zafirlukast and related compounds.
Mechanism of Action
The mechanism of action of Zafirlukast m-Tolyl Isomer-d7 is similar to that of Zafirlukast. It acts as a selective and competitive antagonist of the cysteinyl leukotriene-1 receptor (CYSLTR1). By blocking the action of cysteinyl leukotrienes, it reduces airway constriction, mucus build-up, and inflammation in the lungs . This mechanism is crucial for its use in the treatment of asthma and other inflammatory conditions.
Comparison with Similar Compounds
Zafirlukast m-Tolyl Isomer-d7 can be compared with other similar compounds, such as:
Zafirlukast p-Tolyl Isomer-d7: Another positional isomer with similar applications but different structural properties.
Zafirlukast-d7: A deuterated analogue of Zafirlukast without the m-tolyl substitution.
Montelukast: Another leukotriene receptor antagonist with a different chemical structure but similar therapeutic effects .
These comparisons highlight the uniqueness of this compound in terms of its specific structural modifications and research applications.
Properties
CAS No. |
1794760-52-3 |
|---|---|
Molecular Formula |
C₃₁H₂₆D₇N₃O₆S |
Molecular Weight |
582.72 |
Synonyms |
N-[3-[[2-Methoxy-4-[[[(3-methylphenyl-d7)sulfonyl]amino]carbonyl]phenyl]methyl]-1-methyl-1H-indol-5-yl]carbamic Acid Cyclopentyl Ester; Zafirlukast Related Compound D-d7; Cyclopentyl 3-[2-Methoxy-4-[m-(tolyl-d7)sulfonylcarbamoyl)benzyl]-1-methylindol |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


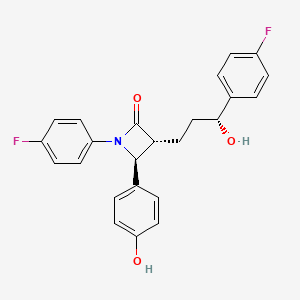
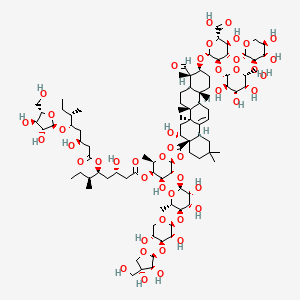
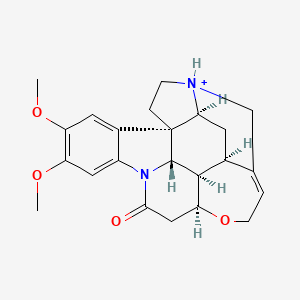
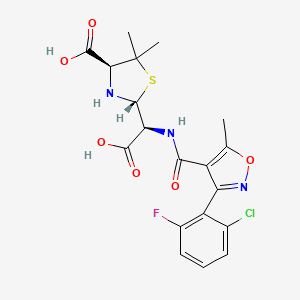
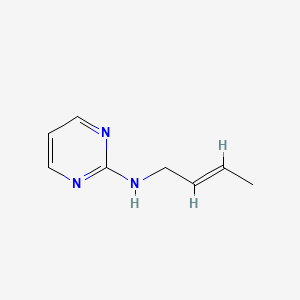
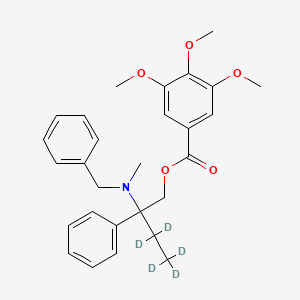
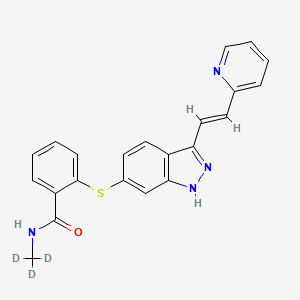
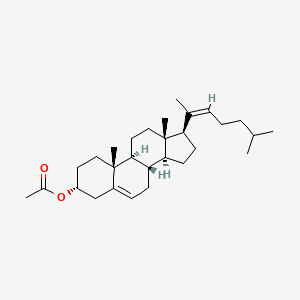
![2-[Methoxy(methylsulfanyl)methylidene]-2,3-dihydro-1H-inden-1-one](/img/structure/B1147089.png)
![(4S)-3-[(2R)-2-[(2R)-2-(2,4-Difluorophenyl)oxiranyl]-1-oxopropyl]-4-benzyl-2-oxazolidinone](/img/structure/B1147091.png)
